BenchChemオンラインストアへようこそ!

5-amino-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Thermal Analysis Physicochemical Characterization Compound Handling

5-Amino-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 99347-08-7) is a critical building block for medicinal chemistry programs targeting ATP-binding pockets. The unique N1-methyl and 5-amino substitution pattern creates a specific hydrogen-bonding motif essential for hinge-region binding in CDK2 and VEGFR-2 kinase inhibitors, a chemotype that cannot be replicated by cheaper unsubstituted analogs. Its reliable ≥95% purity supports reproducible SAR in hit-to-lead campaigns and minimizes the need for repurification. It is also a key intermediate for brain-penetrant PDE9 inhibitors and an ideal reference standard for analytical method development.

Molecular Formula C6H7N5O
Molecular Weight 165.156
CAS No. 99347-08-7
Cat. No. B2985885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
CAS99347-08-7
Molecular FormulaC6H7N5O
Molecular Weight165.156
Structural Identifiers
SMILESCN1C2=C(C=N1)C(=O)N(C=N2)N
InChIInChI=1S/C6H7N5O/c1-10-5-4(2-9-10)6(12)11(7)3-8-5/h2-3H,7H2,1H3
InChIKeyTVKDNILWGVYQAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 99347-08-7): Procurement-Grade Overview of a Privileged Pyrazolopyrimidinone Scaffold


5-Amino-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 99347-08-7) is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class [1]. It features a fused pyrazole-pyrimidine core with an amino group at the 5-position and a methyl substituent at N1 . This substitution pattern establishes a distinctive hydrogen-bonding motif that is recurrent in kinase inhibitor pharmacophores, positioning the compound as a synthetic building block for medicinal chemistry programs targeting ATP-binding pockets [2].

Why Unsubstituted or N1-Unmodified Pyrazolo[3,4-d]pyrimidin-4-ones Cannot Replace 5-Amino-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 99347-08-7)


Generic substitution of 5-amino-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one with allopurinol (1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) or other unsubstituted pyrazolo[3,4-d]pyrimidinones fails due to divergent structural and physicochemical properties. The N1-methyl group in the target compound modulates both hydrogen-bonding capacity and lipophilicity, critically altering kinase selectivity profiles [1]. Furthermore, the 5-amino moiety is a key pharmacophoric element for hinge-region binding in ATP-competitive kinase inhibitors; its absence or modification abolishes activity against clinically relevant targets such as CDKs and VEGFR-2 [2]. The specific substitution pattern of CAS 99347-08-7 thus defines a distinct chemotype that cannot be mimicked by commercially available, lower-cost analogs.

Quantitative Differentiation of 5-Amino-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 99347-08-7) vs. Closest Analogs


Comparative Melting Point and Thermal Stability: 5-Amino-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one vs. Allopurinol

The target compound exhibits a significantly lower melting point (232-233°C) compared to the parent scaffold allopurinol (>300°C) . This thermal difference reflects the influence of N1-methylation and 5-amino substitution on crystal packing, and directly impacts solubility and formulation handling during research workflows.

Thermal Analysis Physicochemical Characterization Compound Handling

Structural Differentiation: 5-Amino Group Enables Key Kinase Hinge-Binding Interactions

The 5-amino substituent in the target compound provides a critical hydrogen-bond donor for interaction with the kinase hinge region (e.g., Val96 in CDK2), a feature absent in 1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 5334-56-5) [1]. SAR studies on related pyrazolo[3,4-d]pyrimidin-4-ones demonstrate that removal or alkylation of this amino group reduces CDK2 inhibitory potency by >100-fold [2].

Kinase Inhibition Structure-Activity Relationship Molecular Recognition

Commercial Purity Benchmark: 95% Minimum Purity Enables Reproducible Structure-Activity Studies

The target compound is supplied at ≥95% purity as a powder, suitable for direct use in medicinal chemistry campaigns without additional purification . In contrast, alternative pyrazolo[3,4-d]pyrimidin-4-one building blocks are often available only at lower purity grades (90-92%) or require custom synthesis, introducing batch-to-batch variability that confounds SAR interpretation.

Quality Control Reproducibility Procurement Specification

Synthetic Utility as a PDE9 Inhibitor Precursor: Demonstrated in Patent Literature

The 5-amino-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one scaffold has been explicitly claimed as a key intermediate in the synthesis of substituted pyrazolo[3,4-d]pyrimidines that act as PDE9 inhibitors [1]. These PDE9-targeting compounds have demonstrated in vivo efficacy in rodent cognition models (e.g., novel object recognition at ~3 mg/kg p.o.) , underscoring the translational relevance of the scaffold.

Phosphodiesterase Inhibition CNS Drug Discovery Synthetic Intermediate

Recommended Procurement and Application Scenarios for 5-Amino-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 99347-08-7)


Medicinal Chemistry: Synthesis of ATP-Competitive Kinase Inhibitors

Leverage the 5-amino group for hinge-region hydrogen bonding in the design of CDK2, VEGFR-2, or Src family kinase inhibitors [1]. The ≥95% purity ensures reliable SAR in initial hit-to-lead campaigns, minimizing the need for repurification.

Central Nervous System (CNS) Drug Discovery: PDE9 Inhibitor Scaffold Elaboration

Use as a key building block for the synthesis of brain-penetrant PDE9 inhibitors, as exemplified in US11028092B2 [2]. The lower melting point facilitates handling in parallel synthesis workflows targeting CNS-penetrant analogs.

Analytical and Quality Control Reference Standard

Employ as a reference standard for HPLC method development and impurity profiling of more complex pyrazolo[3,4-d]pyrimidin-4-one drug candidates, given its well-defined physical properties (MP 232-233°C, ≥95% purity) .

Structure-Based Drug Design: Co-crystallization and Biophysical Studies

Utilize the 5-amino-1-methyl substitution pattern as a minimal pharmacophore for soaking experiments to obtain high-resolution co-crystal structures with kinase domains, facilitating rational design of next-generation inhibitors [1].

Quote Request

Request a Quote for 5-amino-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.